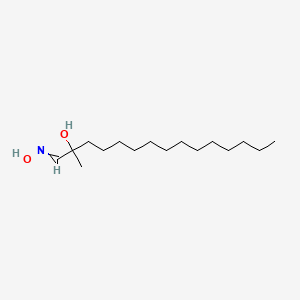
1-(Hydroxyimino)-2-methylpentadecan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxyimino)-2-methylpentadecan-2-OL is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxyimino functional group (-C=N-OH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxyimino)-2-methylpentadecan-2-OL can be achieved through several methods. One common approach involves the reaction of a ketone with hydroxylamine under acidic or basic conditions to form the oxime. For instance, the reaction of 2-methylpentadecan-2-one with hydroxylamine hydrochloride in the presence of a base like sodium acetate can yield the desired oxime .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Hydroxyimino)-2-methylpentadecan-2-OL can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like peracids or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under suitable conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxyimino)-2-methylpentadecan-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations
Wirkmechanismus
The mechanism of action of 1-(Hydroxyimino)-2-methylpentadecan-2-OL involves its interaction with molecular targets through the hydroxyimino group. This functional group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, depending on its structure and the target enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(Hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones: These compounds share the hydroxyimino group and exhibit similar reactivity.
3-(1-((1-(Substituted phenyl)-1H-1,2,3-triazol-4-yl)methoxyimino)ethyl)-2H-chromen-2-one derivatives: These compounds also contain the hydroxyimino group and are used in neuroprotective research
Uniqueness
1-(Hydroxyimino)-2-methylpentadecan-2-OL is unique due to its specific structure, which imparts distinct physical and chemical properties. Its long alkyl chain and the presence of the hydroxyimino group make it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
61432-95-9 |
|---|---|
Molekularformel |
C16H33NO2 |
Molekulargewicht |
271.44 g/mol |
IUPAC-Name |
1-hydroxyimino-2-methylpentadecan-2-ol |
InChI |
InChI=1S/C16H33NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(2,18)15-17-19/h15,18-19H,3-14H2,1-2H3 |
InChI-Schlüssel |
PBTSKIDHSXRBHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(C)(C=NO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


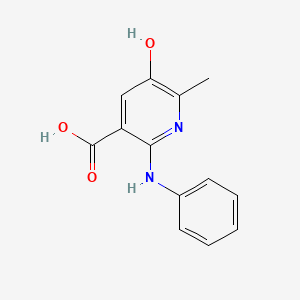
![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)
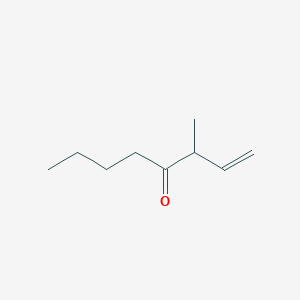
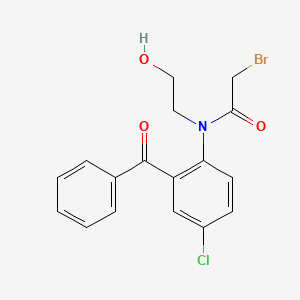
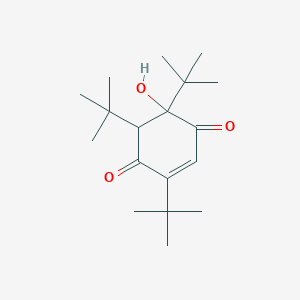
![N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B14589245.png)
![2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine](/img/structure/B14589247.png)
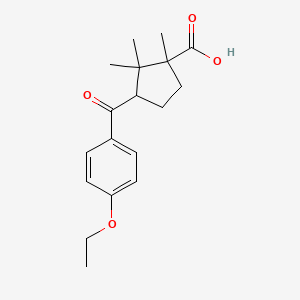

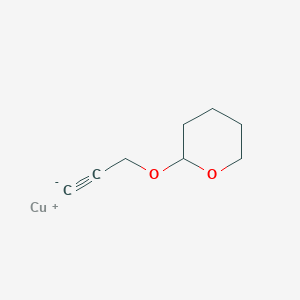
![Phosphorane, [(3-nitrophenyl)methylene]triphenyl-](/img/structure/B14589279.png)
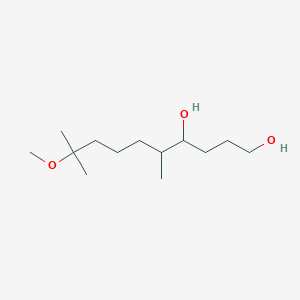
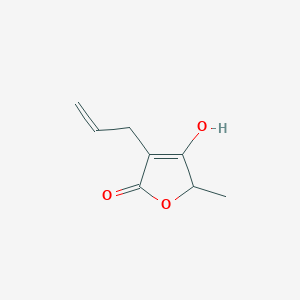
![Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]-](/img/structure/B14589292.png)
